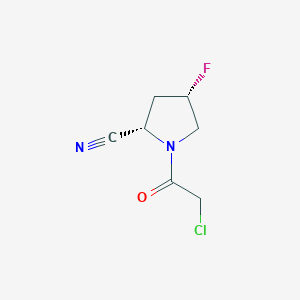
Ethane-13C1
概述
描述
Ethane-13C1 is a compound where one of the carbon atoms in ethane is replaced with the carbon-13 isotope. This isotopically labeled compound has the chemical formula CH3-13CH3 and is used extensively in scientific research due to its unique properties. This compound is a colorless, odorless, and highly flammable gas at room temperature and pressure .
准备方法
Synthetic Routes and Reaction Conditions: Ethane-13C1 can be synthesized through the catalytic hydrogenation of ethylene-13C1. The process involves the reaction of ethylene-13C1 with hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound typically involves the separation of carbon-13 isotopes from natural sources, followed by the synthesis of ethylene-13C1 and its subsequent hydrogenation to produce this compound. The separation of carbon-13 isotopes is achieved using techniques such as cryogenic distillation or chemical exchange methods .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carbon dioxide and water. This reaction is typically carried out using oxygen or other oxidizing agents under high-temperature conditions.
Substitution: this compound can participate in halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of halogenating agents such as chlorine gas or bromine water.
Combustion: this compound combusts in the presence of oxygen to produce carbon dioxide, water, and heat.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents, high temperature.
Substitution: Halogenating agents (e.g., chlorine gas, bromine water), UV light or heat.
Combustion: Oxygen, ignition source.
Major Products Formed:
Oxidation: Carbon dioxide, water.
Substitution: Halogenated ethanes (e.g., chloroethane, bromoethane).
Combustion: Carbon dioxide, water.
科学研究应用
Ethane-13C1 is widely used in various scientific research fields due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of carbon atoms in biological systems.
Medicine: Utilized in diagnostic imaging techniques such as positron emission tomography (PET) to study metabolic processes in the human body.
Industry: Used as a tracer gas in leak detection and environmental monitoring
作用机制
The mechanism of action of ethane-13C1 primarily involves its use as a tracer in NMR spectroscopy and other analytical techniques. The carbon-13 isotope has a nuclear spin, which makes it detectable by NMR. This allows researchers to study the molecular structure, dynamics, and interactions of organic compounds. In metabolic studies, this compound is metabolized in the same way as regular ethane, allowing researchers to trace the movement and transformation of carbon atoms within biological systems .
相似化合物的比较
Ethane-13C1 can be compared with other isotopically labeled compounds such as:
Ethane-13C2: Both carbon atoms in ethane are replaced with carbon-13 isotopes.
Methane-13C: The single carbon atom in methane is replaced with a carbon-13 isotope.
Ethylene-13C1: One of the carbon atoms in ethylene is replaced with a carbon-13 isotope.
Uniqueness: this compound is unique in that it provides a balance between simplicity and utility. It is simpler than ethane-13C2, making it easier to interpret NMR spectra, while still providing valuable information about molecular structures and reaction mechanisms. Compared to methane-13C, this compound offers more complex interactions and pathways to study, making it a versatile tool in research .
属性
IUPAC Name |
(113C)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6/c1-2/h1-2H3/i1+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSDBZUPAUEDD-OUBTZVSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476559 | |
| Record name | Ethane-13C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
31.062 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6145-17-1 | |
| Record name | Ethane-13C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6145-17-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


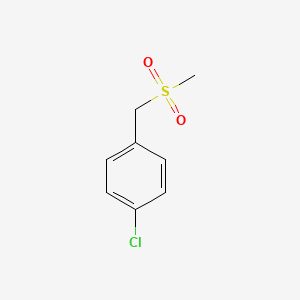
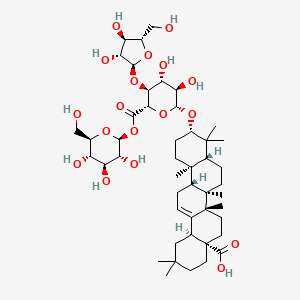

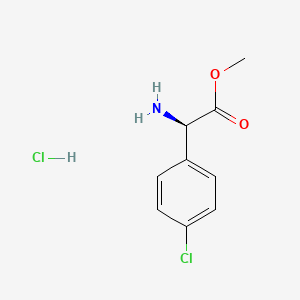
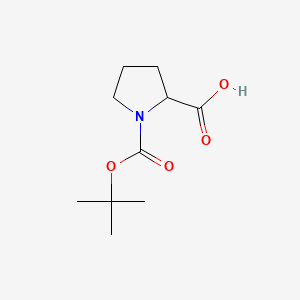
![4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate](/img/structure/B3029230.png)




